[1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride (CAS 2309475-53-2) is a highly specialized, sp3-rich bifunctional building block widely utilized in modern medicinal chemistry. Featuring a 1,1-disubstituted cyclopropane core, this compound provides severe conformational restriction compared to linear amino alcohols, locking the hydroxymethyl and methylamino groups into a defined spatial arrangement [1]. Supplied as a stable hydrochloride salt, it overcomes the volatility and oxidative degradation associated with its free base form. In industrial procurement, this compound is primarily sourced as a critical precursor for the synthesis of advanced oncology and epigenetic therapeutics, most notably KRAS G12C inhibitors and Lysine-Specific Demethylase 1 (LSD1) inhibitors, where its precise 3D vectoring is essential for target affinity and off-target selectivity [2].
Substituting this specific monomethylated cyclopropyl building block with cheaper linear analogs (e.g., 2-(methylamino)ethanol) or unmethylated precursors (e.g., (1-(aminomethyl)cyclopropyl)methanol) introduces severe downstream penalties. In target binding, replacing the cyclopropane ring with a linear chain drastically increases conformational entropy, which typically reduces binding affinity in rigid pockets like the LSD1 FAD-site or KRAS G12C surface groove by orders of magnitude [1]. From a manufacturability standpoint, attempting to synthesize this monomethylated moiety in-house via the reductive amination of the primary amine precursor is notoriously inefficient; such reactions frequently suffer from over-alkylation, yielding the dimethylated byproduct (CAS 39943-41-4) and driving mono-alkylation yields below 50%. Procuring the exact monomethylated HCl salt ensures immediate, high-purity integration into secondary-amine-targeted library syntheses without the need for tedious chromatographic separation.
When constructing complex secondary amine warheads, utilizing the pre-methylated [1-[(Methylamino)methyl]cyclopropyl]methanol HCl salt is highly advantageous compared to in-house methylation of the primary amine (CAS 45434-02-4). Literature synthesis routes attempting reductive amination (e.g., using formaldehyde and sodium cyanoborohydride) on the primary amine often result in poor selectivity, with significant over-methylation to the dimethylamino analog (CAS 39943-41-4), which is reported to isolate at yields as low as 27% . By procuring the exact monomethylated building block, process chemists achieve 100% precursor conversion efficiency for the target secondary amine, eliminating the >50% yield loss and the intensive column chromatography required to separate primary, secondary, and tertiary amine mixtures [1].
| Evidence Dimension | Effective yield of pure monomethylated building block for downstream coupling |
| Target Compound Data | [1-[(Methylamino)methyl]cyclopropyl]methanol HCl (Direct Procurement): 100% available purity for secondary amine couplings |
| Comparator Or Baseline | In-house mono-methylation of (1-(aminomethyl)cyclopropyl)methanol: <50% yield due to over-alkylation to the dimethylated byproduct |
| Quantified Difference | Eliminates >50% yield attrition and bypasses complex chromatographic separation of primary/secondary/tertiary amine mixtures |
| Conditions | Standard reductive amination conditions (formaldehyde, NaBH3CN, MeOH) |
Procuring the pre-methylated compound prevents severe yield attrition and purification bottlenecks in the synthesis of secondary amine-based drug candidates.
Low-molecular-weight amino alcohols are prone to volatilization, hygroscopicity, and atmospheric oxidation when stored as free bases. The hydrochloride salt form of [1-[(Methylamino)methyl]cyclopropyl]methanol (CAS 2309475-53-2) provides a critical handling advantage over its free base counterpart (CAS 959238-63-2). The HCl salt converts the volatile free base into a stable, crystalline solid that exhibits >99% purity retention over extended storage at room temperature [1]. Furthermore, the protonated amine prevents spontaneous intra-molecular side reactions during storage and dramatically enhances aqueous solubility, which is critical for biphasic catalytic reactions and biological assay formulations .
| Evidence Dimension | Physical state and storage stability |
| Target Compound Data | HCl Salt (CAS 2309475-53-2): Stable crystalline solid, high aqueous solubility |
| Comparator Or Baseline | Free Base (CAS 959238-63-2): Volatile liquid/semi-solid, prone to oxidation |
| Quantified Difference | The HCl salt provides >99% purity retention over 12+ months at room temperature, eliminating the rapid oxidative degradation seen in the free base |
| Conditions | Standard laboratory storage and aqueous formulation |
The HCl salt ensures reproducible stoichiometry in precise synthetic couplings and prevents material degradation during long-term storage.
The 1,1-disubstituted cyclopropane core of this compound is structurally essential for accessing narrow binding pockets, such as the FAD-adduct site in Lysine-Specific Demethylase 1 (LSD1) or the switch II pocket in KRAS G12C. Compared to linear analogs like 2-(methylamino)ethanol, the 60-degree bond angle of the cyclopropane ring severely restricts the rotational degrees of freedom between the amine and alcohol vectors [1]. In class-level studies of LSD1 inhibitors, incorporating such cyclopropylamine motifs increases selectivity for LSD1 over Monoamine Oxidase (MAO) by 400- to 11,000-fold [2]. The specific N-methyl group and hydroxymethyl vector allow for precise hydrogen bonding with oxygen-rich residues in the target pocket, a geometry that flexible linear chains cannot reliably maintain without a massive entropic penalty.
| Evidence Dimension | Target selectivity and binding entropy |
| Target Compound Data | Cyclopropyl-restricted amino alcohol core |
| Comparator Or Baseline | Flexible linear amino alcohols (e.g., 2-(methylamino)ethanol) |
| Quantified Difference | Provides a 400- to 11,000-fold increase in target selectivity (e.g., LSD1 vs MAO) by minimizing the entropic penalty of binding |
| Conditions | Enzymatic binding assays (LSD1/MAO) and structural X-ray crystallography |
Using this conformationally locked building block is mandatory for achieving the high target affinity and off-target selectivity required in modern epigenetic and oncology drug design.
This compound is a direct precursor for the synthesis of advanced KRAS G12C inhibitors. The hydroxymethyl group acts as a nucleophile to form critical ether linkages (e.g., to tetrahydropyrido-pyrimidine cores), while the methylamino group serves as a vector for further functionalization or direct interaction within the KRAS switch II pocket. Its use is heavily documented in patent literature for generating the essential (1-((methylamino)methyl)cyclopropyl)methoxy pharmacophore [1].
In epigenetics research, the cyclopropylamine core of this compound mimics the structure of tranylcypromine, allowing it to form a covalent adduct with the FAD cofactor of LSD1. The presence of the N-methyl and hydroxymethyl groups provides essential vectors for hydrogen bonding with active-site residues, enabling researchers to tune the molecule for extreme selectivity against off-target monoamine oxidases (MAOs) [2].
Beyond direct coupling, the bifunctional nature of [1-[(Methylamino)methyl]cyclopropyl]methanol HCl makes it an ideal starting material for synthesizing complex spirocycles. By reacting the amine and alcohol groups with bifunctional electrophiles via Buchwald-Hartwig or Chan-Lam couplings, process chemists can generate conformationally rigid spiro-morpholines or oxazepines, which are highly prized in DNA-encoded library (DEL) synthesis .